Cas no 1807291-75-3 (Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate)

Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate is a fluorinated benzoate derivative with a versatile molecular structure, featuring a cyano group, hydroxymethyl functionality, and a trifluoromethoxy substituent. This compound is valued for its potential as an intermediate in pharmaceutical and agrochemical synthesis, where the trifluoromethoxy group enhances metabolic stability and lipophilicity. The hydroxymethyl group offers further derivatization opportunities, while the cyano moiety can serve as a precursor for carboxylic acids or amides. Its ethyl ester group provides solubility in organic solvents, facilitating purification and handling. The compound’s structural features make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules with improved pharmacokinetic properties.
Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate structure
1807291-75-3 structure
Product name:Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate
CAS No:1807291-75-3
MF:C12H10F3NO4
Molecular Weight:289.207314014435
CID:4956149

Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate
    • インチ: 1S/C12H10F3NO4/c1-2-19-11(18)7-3-8(6-17)9(5-16)10(4-7)20-12(13,14)15/h3-4,17H,2,6H2,1H3
    • InChIKey: RVRRGLNUUSXTLH-UHFFFAOYSA-N
    • SMILES: FC(OC1=CC(C(=O)OCC)=CC(CO)=C1C#N)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 8
  • 重原子数量: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 390
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 79.6

Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015007029-250mg
Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate
1807291-75-3 97%
250mg
$489.60 2023-09-03
Alichem
A015007029-1g
Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate
1807291-75-3 97%
1g
$1549.60 2023-09-03
Alichem
A015007029-500mg
Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate
1807291-75-3 97%
500mg
$782.40 2023-09-03

Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate 関連文献

Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoateに関する追加情報

Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate (CAS No. 1807291-75-3): A Comprehensive Overview

Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate (CAS No. 1807291-75-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its intricate molecular structure, holds promise in various biochemical applications, particularly in the synthesis of novel therapeutic agents. The presence of multiple functional groups, including a cyano group, a hydroxymethyl group, and a trifluoromethoxy group, makes it a versatile intermediate in organic synthesis.

The Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate molecule exhibits unique chemical properties that make it valuable in medicinal chemistry. The trifluoromethoxy group, in particular, imparts enhanced lipophilicity and metabolic stability, which are crucial factors in drug design. Recent studies have highlighted its potential role in the development of anti-inflammatory and anticancer agents. The cyano and hydroxymethyl groups contribute to its reactivity, enabling further functionalization for tailored pharmacological effects.

In the realm of academic research, this compound has been explored for its ability to modulate key biological pathways. For instance, preliminary investigations suggest that derivatives of Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate may interact with enzymes and receptors involved in pain signaling and immune responses. Such interactions are of paramount importance for designing drugs that can effectively alleviate chronic conditions without significant side effects.

The synthesis of Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations, have been employed to achieve high yields and purity. These techniques not only enhance the efficiency of production but also allow for the introduction of additional functional groups, thereby expanding the compound's pharmacological potential.

One of the most compelling aspects of Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate is its versatility in drug discovery. Researchers have utilized this compound as a building block to create novel analogs with improved pharmacokinetic profiles. For example, modifications to the trifluoromethoxy group have led to compounds with enhanced binding affinity to target proteins. Such advancements underscore the importance of structural diversity in developing effective therapeutic interventions.

The pharmaceutical industry has taken notice of the promising attributes of Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate. Several companies are currently conducting preclinical studies to evaluate its efficacy and safety in animal models. These studies aim to provide a solid foundation for future clinical trials in humans. The outcomes of these trials could pave the way for new treatments targeting a wide range of diseases, from cancer to inflammatory disorders.

From a chemical biology perspective, understanding the mechanisms by which Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate interacts with biological systems is essential. Computational modeling and molecular dynamics simulations have been instrumental in predicting how this compound might bind to its targets at the atomic level. These insights help researchers optimize its structure for better therapeutic efficacy while minimizing potential adverse effects.

The environmental impact of synthesizing and using Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate is also a consideration. Efforts are being made to develop greener synthetic routes that reduce waste and energy consumption. Sustainable practices in pharmaceutical manufacturing are not only economically beneficial but also align with global efforts to promote environmental stewardship.

In conclusion, Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate (CAS No. 1807291-75-3) represents a significant advancement in medicinal chemistry. Its unique structural features and biological activities make it a valuable tool for developing new drugs. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in addressing some of the most pressing health challenges faced by humanity today.

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